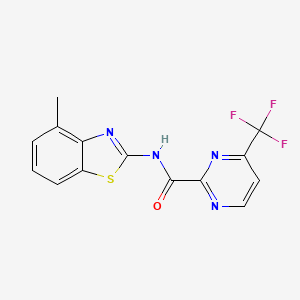![molecular formula C23H27N5O B12244879 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244879.png)
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-cyclopropyl-6-methylpyrimidine and a suitable amine.
Quinazolinone Core Construction: The quinazolinone core is formed by reacting 2-methyl-3,4-dihydroquinazolin-4-one with the piperidine intermediate under controlled conditions.
Final Coupling: The final step involves coupling the quinazolinone core with the piperidine intermediate using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance binding affinity, while the pyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methylquinazolin-4-one
- 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydroquinazolin-4-one
Uniqueness
The unique combination of the quinazolinone core, piperidine ring, and pyrimidine moiety in 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one provides distinct chemical properties and biological activities. This compound’s structure allows for diverse interactions with molecular targets, making it a valuable candidate for various scientific applications.
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C23H27N5O/c1-15-13-21(26-22(24-15)18-7-8-18)27-11-9-17(10-12-27)14-28-16(2)25-20-6-4-3-5-19(20)23(28)29/h3-6,13,17-18H,7-12,14H2,1-2H3 |
InChI Key |
BJNMLLLEVRWDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline](/img/structure/B12244796.png)
![7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12244797.png)
![7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12244798.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B12244802.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12244814.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12244820.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244826.png)
![6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12244832.png)
![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B12244833.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B12244841.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methylthiophene-2-carboxamide](/img/structure/B12244863.png)
![Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12244870.png)
![1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244875.png)
